An In-depth Technical Guide to Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate (CAS 1208081-80-4)
An In-depth Technical Guide to Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate (CAS 1208081-80-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, registered under CAS number 1208081-80-4, is a heterocyclic compound featuring a piperidine core, an ethyl carboxylate group, and a guanidinium moiety formed as an acetate salt. The guanidinium group, a protonated form of guanidine, is a highly basic and polar functional group found in numerous biologically active molecules and pharmaceuticals. Its ability to form strong hydrogen bonds and interact with biological targets makes it a valuable pharmacophore in drug design. The piperidine ring is also a common scaffold in medicinal chemistry, providing a rigid framework for orienting functional groups. This technical guide provides a comprehensive overview of the known properties, a plausible synthetic approach, and potential applications of this compound, synthesized from available chemical literature and supplier information.
Chemical and Physical Properties
Detailed experimental data for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is not extensively available in public literature. However, its fundamental properties can be derived from supplier information and analysis of its constituent functional groups.
| Property | Value | Source |
| CAS Number | 1208081-80-4 | [1] |
| Molecular Formula | C₁₁H₂₁N₃O₄ | [1] |
| Molecular Weight | 259.30 g/mol | [1] |
| Appearance | Likely a white to off-white crystalline solid, typical for organic salts. | Inferred from guanidine acetate properties[2][3] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol, due to the presence of the polar guanidinium acetate group. | Inferred from guanidine acetate properties[2][4] |
| Melting Point | Likely a relatively high melting point with decomposition, characteristic of organic salts. For comparison, guanidine acetate melts at 226-230 °C. | Inferred from guanidine acetate properties[2][3] |
| pKa | The guanidinium group is strongly basic with a pKa around 13.6, meaning it will be protonated at physiological pH. |
Chemical Structure:
Caption: Chemical structure of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.
Proposed Synthesis Pathway
While a specific patented synthesis for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is not readily found in the literature, a plausible and efficient synthesis can be proposed based on established methods for guanidine formation. The most common and direct method involves the guanylation of a primary or secondary amine.
The logical precursor for this synthesis is Ethyl 4-aminopiperidine-1-carboxylate . The synthesis would proceed in two conceptual steps:
-
Guanylation: Reaction of Ethyl 4-aminopiperidine-1-carboxylate with a guanylating agent.
-
Salt Formation: Neutralization with acetic acid to yield the final acetate salt.
A common and industrially scalable method for guanylation is the reaction of an amine with cyanamide.
Caption: Proposed synthesis workflow.
Experimental Protocol (Hypothetical)
This protocol is a suggested starting point based on general procedures for the synthesis of guanidines from amines and cyanamide.[5][6][7] Optimization of reaction conditions (temperature, solvent, reaction time, and stoichiometry) would be necessary.
Step 1: Synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate (Free Base)
-
Reaction Setup: To a solution of Ethyl 4-aminopiperidine-1-carboxylate in a suitable solvent (e.g., water or a polar organic solvent), add an aqueous solution of cyanamide. The reaction can be catalyzed by the addition of a Lewis acid such as scandium(III) triflate to proceed under mild conditions.[5]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield the free base of Ethyl 1-carbamimidoylpiperidine-4-carboxylate.
Step 2: Formation of the Acetate Salt
-
Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.
-
Acidification: Add a stoichiometric amount of glacial acetic acid to the solution.
-
Crystallization and Isolation: The acetate salt is expected to precipitate out of the solution upon addition of the acid or by cooling. The resulting solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum to yield the final product, Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.
Analytical Characterization
Comprehensive analytical data for this specific compound is not publicly available. However, based on its structure, the following analytical techniques would be appropriate for its characterization.
High-Performance Liquid Chromatography (HPLC):
Guanidine-containing compounds can be analyzed by HPLC. Due to the polar and basic nature of the guanidinium group, HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode chromatography with cation-exchange properties would be suitable separation modes.[1][8]
-
Column: A HILIC or a mixed-mode cation-exchange column.
-
Mobile Phase: A mixture of a polar organic solvent like acetonitrile and an aqueous buffer (e.g., ammonium formate).[1]
-
Detection: UV detection at a low wavelength (around 195-210 nm) or by using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for better sensitivity, as the chromophore is weak.[1][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), protons on the piperidine ring, and broad signals for the NH₂ protons of the guanidinium group.
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the ester, the carbons of the piperidine ring, the ethyl group, and the central carbon of the guanidinium group.
Mass Spectrometry (MS):
Electrospray ionization (ESI) in positive ion mode would be the ideal technique to confirm the molecular weight of the cation (m/z = 200.16).
Infrared (IR) Spectroscopy:
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the guanidinium group, C=O stretching of the ester, and C-N stretching vibrations.
Potential Applications and Fields of Research
While specific biological activity data for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is not published, its structural motifs suggest several potential areas of application in drug discovery and development.
-
Enzyme Inhibition: The guanidinium group is a well-known mimic of the side chain of arginine and can interact with active sites of enzymes that process arginine, such as nitric oxide synthases (NOS), protein arginine methyltransferases (PRMTs), and certain proteases.
-
Antimicrobial Agents: Guanidine-containing compounds have been investigated for their antimicrobial properties.
-
Scaffold for Combinatorial Chemistry: The piperidine-4-carboxylate scaffold is a versatile starting material for the synthesis of compound libraries for screening against various biological targets. The presence of the guanidine group adds a key interaction feature.
-
Anticancer Research: Various substituted piperidine derivatives have been evaluated for their cytotoxic activity against cancer cell lines.[10]
Safety and Handling
Specific safety data for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a compound of interest due to the presence of the biologically significant guanidinium and piperidine moieties. While detailed experimental data is currently limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthesis offers a viable route for its preparation, and the outlined analytical methods provide a framework for its characterization. The potential applications in medicinal chemistry warrant further investigation into the biological activity of this and related compounds. As with any novel chemical, appropriate safety precautions should be taken during handling and storage.
References
-
HELIX Chromatography. HPLC Methods for analysis of Guanidine. [Link]
-
PubMed. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. [Link]
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]
- Google Patents.
-
ResearchGate. Reaction of cyanamide with amine to synthesize guanidine. [Link]
- Google Patents.
-
MicroSolv. Guanidine analyzed with HPLC- AppNote. [Link]
-
MDPI. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. [Link]
-
J-STAGE. Synthesis of Guanidine Compounds by the Cyanamide Con- densation Method I. Preparation of Ethylenediguanidine and Tetramethylene. [Link]
-
European Patent Office. EP 2978750 B1 - "SYNTHESIS OF DABIGATRAN". [Link]
-
Ataman Kimya. GUANIDINE ACETATE. [Link]
-
MicroSolv Technology Corporation. Guanidine analyzed with HPLC- AppNote. [Link]
-
PubMed. Synthesis, biological evaluation, and molecular modelling studies of novel Ethyl 3-benzoyl-6,8-dichloroindolizine-1-carboxylates against malaria vector Anopheles arabiensis. [Link]
-
University of Florida. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]
-
ResearchGate. Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model. [Link]
-
ResearchGate. (PDF) HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. [Link]
- Google Patents.
-
Amerigo Scientific. Guanidine acetate salt (≥99%). [Link]
-
ResearchGate. Design and In Vitro Biological Evaluation of a Novel Organotin(IV) Complex with 1-(4-Carboxyphenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione. [Link]
-
LookChem. Cas 593-87-3,Guanidine acetate. [Link]
-
RSC Publishing. One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. [Link]
- Google Patents.
-
PubChem. CID 21909729 | C3H8N3O2. [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Guanidine acetate | 593-87-3 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Guanidine acetate salt (≥99%) - Amerigo Scientific [amerigoscientific.com]
- 5. Guanidine synthesis by guanylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 9. Guanidine Analyzed with HPLC- AppNote [mtc-usa.com]
- 10. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
